Tetrachlorohydroquinone

概要

説明

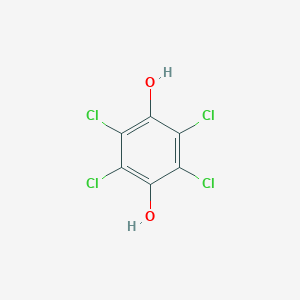

テトラクロロヒドロキノンは、分子式C6H2Cl4O2を持つ、塩素化されたヒドロキノン化合物です。これは、有機塩素系殺生物剤であるペンタクロロフェノールの主要な代謝物です。 この化合物は、その細胞毒性と、生物系における酸化ストレスを引き起こす能力で知られています .

準備方法

テトラクロロヒドロキノンは、ヒドロキノンの塩素化によって合成することができます。このプロセスには、10℃から反応混合物の沸点までの温度で、塩酸中でヒドロキノン1モルを4〜8モルの塩素ガスで塩素化する操作が含まれます。 生成されたテトラクロロヒドロキノンは、次に80℃から沸点までの温度で、反応混合物に塩素ガスと空気または酸素の混合物を通過させることによって酸化されます .

化学反応解析

テトラクロロヒドロキノンは、以下を含むさまざまな化学反応を起こします。

酸化: テトラクロロベンゾキノンに酸化される可能性があります。

還元: ヒドロキノン誘導体に還元される可能性があります。

置換: 塩素原子が他の官能基に置き換わる置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、塩素化のための塩素ガス、および還元反応のための水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、テトラクロロベンゾキノンと他の塩素化ヒドロキノン誘導体が含まれます .

科学研究への応用

テトラクロロヒドロキノンは、いくつかの科学研究に応用されています。

化学: 分析標準物質として、および他の塩素化化合物の合成に使用されます。

生物学: さまざまな細胞株に対する細胞毒性効果、特に酸化DNA損傷を引き起こす能力について研究されています.

医学: テトラクロロヒドロキノンは、カンジダ・アルビカンスによるバイオフィルム形成を阻害できることが研究で示されており、抗真菌治療の候補となっています

化学反応の分析

Tetrachlorohydroquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to tetrachlorobenzoquinone.

Reduction: It can be reduced back to hydroquinone derivatives.

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include chlorine gas for chlorination, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include tetrachlorobenzoquinone and other chlorinated hydroquinone derivatives .

科学的研究の応用

Antifungal Properties

TCHQ has been studied for its antifungal effects, particularly against Candida albicans, an opportunistic pathogenic fungus. Research indicates that TCHQ significantly inhibits biofilm formation and reduces the virulence of C. albicans.

- Study Findings :

- At subinhibitory concentrations (2 to 10 μg/mL), TCHQ inhibited biofilm formation with a minimum inhibitory concentration (MIC) of 50 μg/mL.

- The compound was shown to downregulate the expression of key genes associated with biofilm formation and hyphal development, such as ALS3.

- In vivo studies using porcine skin models confirmed the antibiofilm efficacy of TCHQ, demonstrating its potential as a therapeutic agent against chronic fungal infections .

Genotoxicity and Immunotoxicity Studies

TCHQ is recognized as a metabolite of pentachlorophenol (PCP) and has been implicated in genotoxicity due to its role in inducing reactive oxygen species (ROS).

- Mechanism of Action :

- TCHQ induces DNA strand breakage and glutathione conjugate formation in mammalian cells, leading to necrotic cell death in primary mouse splenocytes.

- High doses of TCHQ triggered massive ROS production and prolonged activation of extracellular signal-regulated kinase (ERK), highlighting its potential immunotoxic effects .

Environmental Impact and Biodegradation

TCHQ is involved in the biodegradation pathways of PCP, where it acts as an intermediate metabolite. Research on this compound reductive dehalogenase (PcpC) has shown its role in catalyzing the degradation of PCP into less harmful substances.

- Biodegradation Pathway :

Synergistic Toxicity Studies

TCHQ has been studied for its synergistic effects when combined with other compounds, such as sodium azide.

- Research Findings :

- In bacterial models, TCHQ demonstrated significant cytotoxic effects at higher concentrations (>1.5 mM). However, when combined with sodium azide, lower concentrations of TCHQ exhibited pronounced synergistic cytotoxic effects.

- Studies indicated that specific ratios of TCHQ to sodium azide resulted in increased bacterial killing efficacy, underscoring its potential use in developing antimicrobial strategies .

Data Summary Table

Case Study 1: Inhibition of Candida albicans Biofilms

A study conducted on the efficacy of TCHQ against C. albicans demonstrated that treatment with TCHQ significantly reduced biofilm thickness and substratum coverage compared to untreated controls. This suggests that TCHQ could be a viable candidate for treating biofilm-associated infections.

Case Study 2: Genotoxic Effects on Immune Cells

In experiments assessing the immunotoxic effects of TCHQ on mouse splenocytes, it was found that exposure led to significant ROS production and cell death. This highlights concerns regarding the safety and environmental impact of TCHQ as a contaminant.

作用機序

テトラクロロヒドロキノンは、主に活性酸素種 (ROS) の生成を通じてその効果を発揮します。これらのROSは、DNA、タンパク質、脂質など、細胞成分に酸化損傷を与える可能性があります。 この化合物は、DNAにおいてアプリン/アピリミジン部位と8-ヒドロキシ-2'-デオキシグアノシンの形成を誘発することが示されており、これらは酸化ストレスのマーカーです . さらに、テトラクロロヒドロキノンは、過酸化水素の存在下で、金属非依存性有機フェントン反応を通じてヒドロキシルラジカルを生成することができます .

類似化合物との比較

テトラクロロヒドロキノンは、トリクロロヒドロキノンやペンタクロロヒドロキノンなどの他の塩素化ヒドロキノンと類似しています。 テトラクロロヒドロキノンは、その高い塩素化度と強力な細胞毒性効果で独特です。類似の化合物には、以下が含まれます。

トリクロロヒドロキノン: テトラクロロヒドロキノンと比較して、塩素化が少なく、細胞毒性も低いです。

ペンタクロロヒドロキノン: 塩素化は多いですが、同様の細胞毒性があります

テトラクロロヒドロキノンは、バイオフィルム形成の阻害における特定の用途と、その顕著な酸化ストレス誘発能力によって際立っています。

生物活性

Tetrachlorohydroquinone (TCHQ) is a significant metabolite derived from pentachlorophenol (PCP), a widely used biocide and wood preservative. Understanding the biological activity of TCHQ is essential due to its implications in environmental toxicity and potential therapeutic applications, particularly against fungal infections. This article reviews the biological activities of TCHQ, focusing on its antifungal properties, immunotoxicity, and genotoxic effects.

Antifungal Properties

Recent studies have highlighted TCHQ's potent antifungal activity against Candida albicans, an opportunistic pathogen responsible for candidiasis. The compound has demonstrated significant efficacy in inhibiting biofilm formation, a critical factor in the virulence of C. albicans.

Efficacy Against Candida albicans

- Minimum Inhibitory Concentration (MIC) : The MIC of TCHQ against C. albicans was determined to be 50 μg/mL. At subinhibitory concentrations (2 to 10 μg/mL), TCHQ inhibited biofilm formation by 76% to 96% and significantly reduced cell aggregation and hyphal development .

- Gene Expression Modulation : Transcriptomic analyses revealed that TCHQ downregulated several hyphae-forming genes (ALS3, ECE1, HWP1, RBT5, and UME6) while upregulating biofilm-inhibitory genes (IFD6 and YWP1). This modulation indicates a mechanism by which TCHQ disrupts the pathogenicity of C. albicans .

The following table summarizes the effects of TCHQ on C. albicans:

| Parameter | Effect | Concentration (μg/mL) |

|---|---|---|

| Biofilm Formation Inhibition | 76% to 96% reduction | 2 to 10 |

| MIC | 50 | |

| Hyphal Development Inhibition | Significant reduction | 2 to 10 |

Immunotoxicity and Genotoxicity

TCHQ has been implicated in immunotoxic effects, primarily through the induction of reactive oxygen species (ROS) and cellular damage.

Induction of ROS

TCHQ was found to induce oxidative stress in primary mouse splenocytes, leading to necrotic cell death. High doses resulted in significant ROS production, which triggered prolonged activation of extracellular signal-regulated kinases (ERK) pathways . The following findings were noted:

- Cell Viability Reduction : Treatment with TCHQ showed a dose-dependent decrease in splenocyte viability, with viability dropping to approximately 20% after exposure to high concentrations for extended periods.

- Mechanisms of Cell Death : Both apoptosis and necrosis were observed as outcomes of TCHQ exposure, with ROS generation playing a crucial role in mediating these effects .

Case Studies

- Study on Biofilm Inhibition : A study demonstrated that TCHQ effectively reduced biofilm formation on porcine skin models, confirming its potential use as an antifungal agent against drug-resistant strains of C. albicans .

- Immunotoxicity Assessment : Research indicated that TCHQ was more toxic than its parent compound PCP, highlighting its role as a significant contributor to PCP-induced genotoxicity due to oxidative stress mechanisms .

特性

IUPAC Name |

2,3,5,6-tetrachlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOSPPMGXZPHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058958 | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-87-6 | |

| Record name | Tetrachloro-p-hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P245C48WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。